H2-003

Catalog No.
S529706
CAS No.
1060438-30-3
M.F
C25H26N4O4
M. Wt
446.5
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H2-003

CAS Number

1060438-30-3

Product Name

H2-003

IUPAC Name

methyl 3-benzamido-5-(butan-2-ylamino)-1-(furan-2-ylmethyl)pyrrolo[2,3-b]pyridine-2-carboxylate

Molecular Formula

C25H26N4O4

Molecular Weight

446.5

InChI

InChI=1S/C25H26N4O4/c1-4-16(2)27-18-13-20-21(28-24(30)17-9-6-5-7-10-17)22(25(31)32-3)29(23(20)26-14-18)15-19-11-8-12-33-19/h5-14,16,27H,4,15H2,1-3H3,(H,28,30)

InChI Key

LDIDJPZRWAUNLN-UHFFFAOYSA-N

SMILES

CCC(C)NC1=CC2=C(N=C1)N(C(=C2NC(=O)C3=CC=CC=C3)C(=O)OC)CC4=CC=CO4

solubility

Soluble in DMSO

Synonyms

H2-003; H2 003; H2003;

The exact mass of the compound Methyl 3-benzamido-5-(sec-butylamino)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is 446.1954 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

H2-003 is a highly selective, cell-permeable inhibitor of human diacylglycerol O-acyltransferase 2 (DGAT2) featuring a distinct 1H-pyrrolo[2,3-b]pyridine core. DGAT2 catalyzes the final, rate-limiting step of triacylglycerol (TG) synthesis, specifically driving de novo lipogenesis in hepatic and adipose tissues. For procurement and assay design, H2-003 serves as a critical pharmacological tool to uncouple DGAT2-mediated lipid droplet formation from DGAT1-mediated dietary fat absorption. Its high purity and defined structural core make it an essential precursor and reference material for metabolic disease modeling, target validation, and the development of therapeutics for hepatic steatosis and insulin resistance [1].

Substituting H2-003 with generic DGAT inhibitors or selective DGAT1 inhibitors (such as A922500 or T863) fundamentally compromises experimental integrity in hepatic and adipocyte models. While both enzymes synthesize triglycerides, DGAT1 primarily processes exogenous dietary fatty acids in the intestine, whereas DGAT2 is responsible for incorporating endogenously synthesized fatty acids into triglycerides in the liver. Utilizing a DGAT1 inhibitor fails to arrest de novo hepatic lipogenesis and often introduces confounding gastrointestinal toxicity in vivo. Furthermore, H2-003's specific 1H-pyrrolo[2,3-b]pyridine scaffold offers distinct binding kinetics and solubility profiles compared to imidazopyridine-based DGAT2 inhibitors (like PF-06424439), making exact procurement of H2-003 critical for reproducible target validation and lipid droplet ablation assays[1].

Isoform-Specific Precursor Suitability for Hepatic Assays

H2-003 demonstrates profound selectivity for human DGAT2 over DGAT1, making it highly suitable for isolating hepatic lipogenesis pathways. In in vitro assays utilizing DGAT2-overexpressing HEK293 cells and HepG2 hepatic cells, H2-003 exerts potent, target-specific inhibitory activity that directly suppresses de novo TG formation. In contrast, baseline DGAT1 inhibitors fail to achieve this specific blockade in hepatic models, as they do not target the DGAT2-driven lipogenic pathway [1].

Evidence DimensionIsoform-specific TG biosynthesis inhibition
Target Compound DataPotent, selective inhibition of DGAT2-mediated TG synthesis.
Comparator Or BaselineDGAT1 inhibitors (e.g., A922500)
Quantified DifferenceDGAT1 inhibitors fail to block DGAT2-specific TG accumulation, whereas H2-003 specifically arrests this pathway.
ConditionsHepG2 hepatic cells and DGAT2/DGAT1-overexpressing HEK293 cells

Procurement of H2-003 is essential for researchers needing to isolate hepatic lipogenesis pathways without confounding interference from DGAT1 activity.

Synergistic Ablation of Lipid Droplet Formation

H2-003 provides a unique methodological advantage when complete cessation of lipid droplet formation is required. While treatment with either a DGAT1 inhibitor or a DGAT2 inhibitor alone results in only partial reduction of lipid droplets in 3T3-L1 preadipose cells, co-treatment utilizing H2-003 alongside a DGAT1 inhibitor almost completely abolishes lipid droplet formation. This complete phenotypic rescue cannot be attained using single-isoform inhibition baselines [1].

Evidence DimensionLipid droplet formation in adipocytes
Target Compound DataNear-complete abolishment of lipid droplets (when co-treated with a DGAT1 inhibitor).
Comparator Or BaselineSingle-agent DGAT1 or DGAT2 inhibition
Quantified DifferenceSingle agents yield only partial reduction; the H2-003 combination yields near-complete abolishment.
Conditions3T3-L1 preadipose cells

This synergistic capability makes H2-003 an indispensable reagent for complete lipid synthesis blockade assays in adipocyte differentiation models.

Structural Differentiation and Orthogonal Assay Compatibility

For assay development and medicinal chemistry procurement, the distinct 1H-pyrrolo[2,3-b]pyridine scaffold of H2-003 offers alternative physicochemical properties compared to imidazopyridine-based inhibitors like PF-06424439. This structural divergence is critical for orthogonal validation workflows, ensuring that observed assay readouts are genuinely driven by DGAT2 inhibition rather than off-target effects specific to a single chemotype. Procurement of this specific core is therefore essential for rigorous hit-to-lead validation and reproducible assay design[1].

Evidence DimensionChemical scaffold and orthogonal validation utility
Target Compound Data1H-pyrrolo[2,3-b]pyridine core
Comparator Or BaselinePF-06424439 (imidazopyridine core)
Quantified DifferenceDistinct chemotype enabling orthogonal target validation and alternative formulation compatibility.
ConditionsIn vitro screening and medicinal chemistry assay design

Procuring H2-003 allows medicinal chemists and biologists to validate DGAT2 targets using a structurally distinct chemotype, reducing the risk of off-target scaffold effects.

Hepatic Steatosis and NAFLD/NASH Disease Modeling

Because H2-003 selectively targets the DGAT2 isoform responsible for de novo lipogenesis in the liver, it is the preferred pharmacological inhibitor for in vitro models of Non-Alcoholic Fatty Liver Disease (NAFLD) and Non-Alcoholic Steatohepatitis (NASH). It allows researchers to specifically block hepatic triglyceride accumulation in HepG2 cells without the confounding variables associated with pan-DGAT or DGAT1 inhibition [1].

Adipocyte Differentiation and Lipid Droplet Ablation Assays

In 3T3-L1 preadipocyte differentiation assays, H2-003 is utilized to study the mechanics of lipid droplet biogenesis. When paired with a complementary DGAT1 inhibitor, H2-003 enables the near-complete ablation of lipid droplets, providing a clean baseline for studying lipid metabolism, lipotoxicity, and energy storage mechanisms [1].

Orthogonal Target Validation in Drug Discovery

For pharmaceutical procurement teams developing novel metabolic therapeutics, H2-003 serves as a critical reference standard. Its unique 1H-pyrrolo[2,3-b]pyridine core provides an orthogonal structural comparator against imidazopyridine-based clinical candidates (like PF-06424439), ensuring robust target validation and aiding in the design of next-generation DGAT2 inhibitors [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.8

Exact Mass

446.1954

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 02-18-2024
1: Kim MO, Lee S, Choi K, Lee S, Kim H, Kang H, Choi M, Kwon EB, Kang MJ, Kim S, Lee HJ, Lee HS, Kwak YS, Cho S. Discovery of a novel class of diacylglycerol acyltransferase 2 inhibitors with a 1H-pyrrolo[2,3-b]pyridine core. Biol Pharm Bull. 2014;37(10):1655-60. Epub 2014 Aug 7. PubMed PMID: 25099343.

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